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molecular formula C6H5N3 B1208166 Imidazo[1,2-a]pyrimidine CAS No. 274-95-3

Imidazo[1,2-a]pyrimidine

Cat. No. B1208166
M. Wt: 119.12 g/mol
InChI Key: INSWZAQOISIYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642229B2

Procedure details

A solution of 2-aminopyrimidine (0.5 g, 5.26 mmol), bromoacetaldehyde diethyl acetal (2.07 g, 10.5 mmol) and 48% aqueous hydrobromic acid (0.5 ml) in ethanol (5 ml) was heated at reflux for 18 h. The reaction was cooled and pre-adsorbed directly onto silica gel. Purification by flash chromatography eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%) gave a solid which was triturated with 5% diethyl ether in isohexane to afford imidazo[1,2-a]pyrimidine (0.51 g, 82%) as a tan solid: δH (400 MHz, CDCl3) 6.92 (1H, dd, J 7 and 4), 7.59 (1H, d, J 1), 7.84 (1H, d, J 1), 8.49 (1H, dd, J 7 and 2), 8.58 (1H, dd, J 7 and 2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8](OC(OCC)CBr)[CH3:9].Br>C(O)C>[N:1]1[CH:8]=[CH:9][N:3]2[CH:4]=[CH:5][CH:6]=[N:7][C:2]=12

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC=CC=N1
Name
Quantity
2.07 g
Type
reactant
Smiles
C(C)OC(CBr)OCC
Name
Quantity
0.5 mL
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled and pre-adsorbed directly onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with dichloromethane (containing 1% conc. ammonia) on a gradient of methanol (1-3%)
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with 5% diethyl ether in isohexane

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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